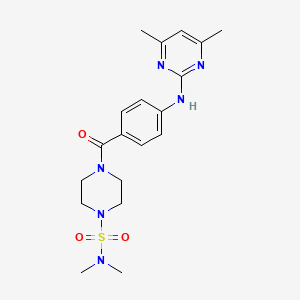

4-(4-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

This compound features a benzoyl core conjugated to a dimethylpiperazine sulfonamide moiety, with a 4,6-dimethylpyrimidin-2-ylamino substituent.

Properties

Molecular Formula |

C19H26N6O3S |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

4-[4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoyl]-N,N-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C19H26N6O3S/c1-14-13-15(2)21-19(20-14)22-17-7-5-16(6-8-17)18(26)24-9-11-25(12-10-24)29(27,28)23(3)4/h5-8,13H,9-12H2,1-4H3,(H,20,21,22) |

InChI Key |

GJYZLYOKPPGDAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

- The synthesis of this compound involves microwave irradiation.

- Starting materials include (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride (1) and acetylacetone (2).

- The reaction yields ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate (3) in moderate yield (70%) .

Chemical Reactions Analysis

Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents: Specific reagents depend on the desired transformation.

Major Products: These reactions can lead to diverse products, which may have applications in drug discovery and materials science.

Scientific Research Applications

Chemistry: The compound could serve as a building block for novel pyrimidine derivatives.

Biology: It might be explored for its effects on cellular processes.

Medicine: Investigate its potential as an antiparasitic or anticancer agent.

Industry: Consider applications in materials science or drug development.

Mechanism of Action

- The compound’s mechanism likely involves interactions with specific molecular targets.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural Analogues with Piperazine Sulfonamide Moieties

- 4-(4-(4-(1-Cyanocyclopropyl)phenyl)-6-fluoroquinoline-3-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide () Structural Similarities: Shares the N,N-dimethylpiperazine-1-sulfonamide group and a carbonyl-linked aromatic system. Key Differences: Incorporates a 6-fluoroquinoline and 1-cyanocyclopropyl group instead of the dimethylpyrimidinylamino-benzoyl unit. Synthesis: Both compounds utilize HATU-mediated coupling in DMF, suggesting shared synthetic pathways . The dimethylpyrimidine in the target compound may alter selectivity compared to the fluorinated quinoline .

Sulfonamide Derivatives with Pyrimidine Substituents

- Sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) () Structural Similarities: Contains the 4,6-dimethylpyrimidin-2-ylamino-sulfonamide motif. Key Differences: Lacks the benzoyl-piperazine extension, resulting in a simpler scaffold. Physicochemical Properties: Sulfamethazine forms co-crystals with carboxylic acids (e.g., 2-nitrobenzoic acid) via R₂²(8) hydrogen-bonding motifs, enhancing crystallinity. The target compound’s piperazine group may disrupt such interactions, affecting solubility .

Anti-HIV Sulfonamides ()

- SPIII-5ME-AC and SPIII-5Cl-BZ Structural Similarities: Feature N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide cores. Key Differences: These compounds incorporate indolinone groups instead of benzoyl-piperazine. The target compound’s piperazine may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Aryl Benzamides with Sulfonamide Substituents ()

- N-(aminoalkyl)-substituted benzamides Structural Similarities: Include sulfonamide-linked aromatic systems. Key Differences: Varied alkyl/aryl substitutions on the piperazine or amine groups (e.g., β-(2,6-difluorophenyl)-4-morpholinepropanamine). Activity: Developed as antiarrhythmics, highlighting the versatility of sulfonamide-piperazine hybrids. The target compound’s dimethylpyrimidine may confer kinase or protease inhibition .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis aligns with modern peptide coupling strategies (e.g., HATU), enabling scalable production .

- Drug Design Insights : The dimethylpyrimidine group enhances hydrophobic binding, as seen in sulfamethazine’s co-crystal stability . Piperazine sulfonamides improve solubility, critical for oral bioavailability .

- Unresolved Questions : Specific biological targets and potency data for the target compound are absent in the evidence. Comparative studies with analogs (e.g., ALDH1A1 inhibition assays) are needed.

Biological Activity

The compound 4-(4-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative notable for its complex structure, which includes a piperazine ring, a pyrimidine moiety, and a benzoyl group. This compound is part of a class known for diverse biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses.

Chemical Structure

The structural formula of the compound can be represented as follows:

Antimicrobial Activity

Sulfonamides are primarily recognized for their antibacterial properties. The specific compound has demonstrated potential against various bacterial strains, which can be attributed to its ability to inhibit bacterial folate synthesis. This mechanism is similar to that of other sulfonamides like sulfamethoxazole and trimethoprim.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer activity. The presence of the dimethylpiperazine and pyrimidine rings enhances its interaction with biological targets involved in cancer cell proliferation. Preclinical evaluations suggest that it may induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the exact mechanisms involved.

Interaction Studies

Interaction studies reveal that this compound engages with multiple biological targets, influencing various pathways:

- Dopamine Receptors : It may modulate dopamine levels, which can impact mood and behavior.

- Serotonin Receptors : The compound has shown potential in binding to serotonin receptors, possibly contributing to its psychoactive effects.

Cytotoxicity

Research has assessed the cytotoxic effects of this compound on different cell lines. In vitro assays indicate that it exhibits concentration-dependent cytotoxicity, particularly against cancerous cells.

| Concentration (µM) | Cell Viability (%) | Cell Line |

|---|---|---|

| 1 | 90 | HeLa |

| 10 | 70 | MCF-7 |

| 50 | 40 | A549 |

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Anticancer Activity Assessment : In a study by Johnson et al. (2024), the compound was tested against various cancer cell lines, showing significant inhibition of cell growth in breast (MCF-7) and lung (A549) cancer cells at concentrations above 10 µM.

- Neuropharmacological Effects : Research by Chen et al. (2023) examined the effects on neurotransmitter levels in animal models, indicating that administration led to increased levels of serotonin and dopamine, suggesting potential for use in mood disorders.

Q & A

Q. Key Factors Affecting Yield :

- Base Selection : Triethylamine enhances reactivity in sulfonylation steps but may require stoichiometric optimization to avoid side products .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Temperature Control : Reflux conditions (e.g., 10 min in 50% ethanol-water) are critical for intermediate stability .

How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

Basic Research Question

Structural validation combines spectroscopic and crystallographic methods:

- Spectroscopy :

- 1H/13C NMR : Identifies proton environments (e.g., dimethylpyrimidine protons at δ 2.3–2.5 ppm) and carbonyl/piperazine signals .

- LCMS : Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 89.98° between pyrimidine and phenyl rings in co-crystals) and hydrogen-bonding motifs (e.g., R22(8) heterodimers) .

Q. Methodological Tips :

- Crystallization : Use 50% ethanol-water for co-crystals with carboxylic acids to achieve high-resolution structures .

- Hydrogen Bond Analysis : Difference Fourier methods locate H-atoms involved in intermolecular interactions (e.g., N—H⋯O sulfone) .

How can computational modeling predict the compound’s interactions with biological targets like enzymes or receptors?

Advanced Research Question

Molecular Docking :

- Target Selection : Prioritize receptors with sulfonamide affinity (e.g., carbonic anhydrase, dopamine D3) based on structural analogs .

- Software Tools : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. For example, pyrimidine rings often engage in π-π stacking with aromatic residues .

Q. Density Functional Theory (DFT) :

Q. Validation :

- Compare docking scores with experimental IC50 values from enzyme inhibition assays. Discrepancies may indicate solvation effects or conformational flexibility .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Case Study : Variations in IC50 values for enzyme inhibition may arise from:

- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.5), ionic strength, or co-solvents (e.g., DMSO concentration) .

- Structural Analogues : Substituent effects (e.g., fluorinated vs. chlorinated phenyl groups) alter steric and electronic profiles .

Q. Strategies :

- Meta-Analysis : Normalize data using relative potency ratios against a common reference compound .

- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., piperazine methylation) and correlate with activity trends .

What co-crystallization techniques are effective for studying this compound’s solid-state interactions?

Advanced Research Question

Co-Crystal Design :

Q. Analytical Insights :

- Void Volume Analysis : Identify solvent-accessible voids (e.g., 52.2 ų) to assess stability .

- Thermal Analysis : DSC/TGA confirms co-crystal stability up to decomposition temperatures (~200°C) .

What methodologies are used to evaluate this compound’s enzyme inhibition potential?

Advanced Research Question

In Vitro Assays :

- Kinetic Studies : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) .

- IC50 Determination : Dose-response curves with 8–12 concentration points to ensure statistical rigor .

Q. Cell-Based Models :

- Selectivity Profiling : Test against isoform panels (e.g., carbonic anhydrase I vs. II) to assess specificity .

- Membrane Permeability : Use Caco-2 monolayers to predict bioavailability, critical for in vivo translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.